molecular formula C7H9BrN2 B129753 5-Bromo-4,6-dimethylpyridin-2-amine CAS No. 89856-44-0

5-Bromo-4,6-dimethylpyridin-2-amine

Cat. No.: B129753
CAS No.: 89856-44-0
M. Wt: 201.06 g/mol
InChI Key: BFRMYMFNSHASRJ-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, characterized by the presence of bromine and two methyl groups at specific positions on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-4,6-dimethylpyridin-2-amine can be synthesized through the bromination of 4,6-dimethylpyridin-2-amine. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in an acetonitrile (CH3CN) solvent. The reaction is typically carried out at room temperature overnight, followed by purification using silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

5-Bromo-4,6-dimethylpyridin-2-amine serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
  • Coupling Reactions : It participates in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds with arylboronic acids .

Pharmaceutical Chemistry

The compound is explored for its potential as a precursor in the development of pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating bacterial infections.
  • Neurotransmitter Modulation : The compound acts as an inhibitor of dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), which may influence mood and behavior. This mechanism suggests its potential use in treating depression and anxiety disorders .

Antithrombotic Potential

A study evaluated the antithrombotic properties of this compound among various pyridine derivatives. The compound demonstrated moderate efficacy in inhibiting clot formation in vitro, indicating its potential therapeutic application in preventing thrombosis.

Triple Reuptake Inhibition

Another investigation focused on the compound's role as a triple reuptake inhibitor for biogenic amines. Findings suggest that it could be beneficial for conditions like depression and anxiety by modulating neurotransmitter levels .

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethylpyridin-2-amine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations to form new compounds. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4,6-dimethylpyridin-2-amine is unique due to the presence of both bromine and two methyl groups on the pyridine ring. This specific substitution pattern imparts distinct chemical properties, making it valuable in various synthetic and research applications. Its ability to participate in diverse chemical reactions, such as substitution and coupling, further enhances its utility in organic synthesis .

Biological Activity

5-Bromo-4,6-dimethylpyridin-2-amine (C7H9BrN2) is a pyridine derivative that has garnered interest in various fields due to its potential biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom and two methyl groups attached to a pyridine ring. This unique substitution pattern influences its chemical reactivity and biological interactions. The compound's molecular structure is pivotal in determining its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Biogenic Amine Transporters : Research indicates that this compound acts as an inhibitor of dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET), which are crucial for neurotransmitter reuptake. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially influencing mood and behavior .
  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism likely involves disrupting bacterial cell wall synthesis or function .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Biological Activity Effect Study Reference
Inhibition of DATIncreased dopamine levels
Inhibition of SERTIncreased serotonin levels
Inhibition of NETIncreased norepinephrine levels
AntimicrobialEffective against MRSA
Anti-thrombolyticModerate activity against clot formation

Case Studies

  • Antithrombotic Potential : A study evaluated various pyridine derivatives, including this compound, for their anti-thrombolytic activity. The compound demonstrated moderate efficacy in inhibiting clot formation in vitro, suggesting potential therapeutic applications in preventing thrombosis .
  • Neurotransmitter Modulation : Another investigation focused on the compound's role as a triple reuptake inhibitor (TRI) for biogenic amines. The findings indicated that this compound could be beneficial in treating conditions such as depression and anxiety by modulating neurotransmitter levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4,6-dimethylpyridin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution of a pre-functionalized pyridine scaffold. For example, bromination of 4,6-dimethylpyridin-2-amine using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C can introduce the bromo group at the 5-position. Optimization includes controlling stoichiometry (1.1–1.3 eq. NBS) and reaction time (6–12 hours) to minimize over-bromination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve substituent effects. The bromine atom induces deshielding of adjacent protons (e.g., H-3 and H-5), while methyl groups appear as singlets (~δ 2.3 ppm).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Heavy atoms like bromine improve data resolution, and hydrogen bonding between amine groups can stabilize crystal packing .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₇H₉BrN₂: 200.99 g/mol).

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine at C-5 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C) replaces Br with aryl groups. Steric hindrance from adjacent methyl groups (C-4 and C-6) may reduce reaction rates, requiring optimized ligand systems (e.g., XPhos) or elevated temperatures (100–120°C) .

Q. What computational strategies are employed to predict the electronic and steric effects of substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects. The bromine atom increases electron-withdrawing character at C-5, while methyl groups donate electrons, creating a polarized scaffold. Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites for reaction planning. Solvent effects (PCM model) refine reactivity predictions .

Q. How does this compound serve as a precursor in medicinal chemistry?

  • Methodological Answer : The amine group enables derivatization into pharmacophores. For instance:

  • Amide formation : React with activated carboxylic acids (EDC/HOBt) to generate libraries for kinase inhibition screening.
  • Metal coordination : The pyridine nitrogen and amine group can chelate transition metals (e.g., Ru or Pt), useful in anticancer complex design .

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

  • Methodological Answer : Methyl and bromine groups often cause rotational disorder. Mitigation strategies include:

  • Low-temperature data collection (100 K) to reduce thermal motion.
  • Twinning refinement (SHELXL TWIN command) for overlapping lattices.
  • Occupancy refinement for disordered atoms, constrained to 50:50 or 60:40 ratios .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How can experimental variables be standardized?

  • Methodological Answer : Variations (e.g., 145–152°C) arise from purity differences or polymorphic forms. Standardization steps:

  • Recrystallization : Use a single solvent system (e.g., ethanol) for all batches.
  • DSC analysis : Determine melting points via differential scanning calorimetry (heating rate 10°C/min, N₂ atmosphere).
  • PXRD : Confirm crystalline phase consistency .

Properties

IUPAC Name

5-bromo-4,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRMYMFNSHASRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452572
Record name 5-Bromo-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89856-44-0
Record name 5-Bromo-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4,6-dimethylpyridin-2-amine
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Synthesis routes and methods I

Procedure details

6.1 g (50 mmol) of 2-amino-4,6-dimethylpyridine are dissolved in 50 ml of acetic acid. A solution of 8 g (50 mmol) of bromine in 50 ml of acetic acid is added dropwise using a dropping funnel. The reaction medium is allowed to return to room temperature and the stirring is continued for 3 hours. The mixture is cooled in an ice bath and 40% sodium hydroxide is then added until the pH is basic. The mixture is filtered and dried. The residue is taken up in a little isopropyl ether and then chromatographed on silica gel, eluting with this same solvent. The expected product is collected in the form of white crystals. It is recrystallized from absolute ethanol.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
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Quantity
50 mL
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solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

20 g(0.164 mole) of 2-amino-4, 6-dimethylpyridine was added into a mixture of 69 ml of water and 16.1 g(0.164 mole) of sulfuric acid and the resulting solution was cooled to 0° C., and thereto was added 8.45 ml(0.164 mole) of bromine gradually at 0° C. The resulting solution was stirred for 30 minutes, adjusted to pH 9 to 10 with aqueous sodium hydroxide solution and extracted with dichloromethane. The organic layer was washed with water, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified with silica gel column chromatography to obtain 18.25 g of the title compound(yield 55%) and 5.4 g of dibromo compound(yield 11.8%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
8.45 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
55%
Yield
11.8%

Synthesis routes and methods III

Procedure details

To a stirred solution containing 2.00 g (16.32 mmol) of 2-amino-4,6-dimethylpyridine in 25 mL of acetonitrile were added 2.90 g (16.32 mmol) of N-bromosuccinimide. The reaction mixture was stirred at room temperature under argon atmosphere for 5 h. The formed precipitate was filtered and dried to afford the expected product as a white solid: yield 2.76 g (84%). 1H-NMR (CDCl3) δ 6.22 (s, 1H), 4.39 (br, 2H), 2.48 (s, 3H), 2.25 (s, 3H); 13C-NMR (CDCl3) δ156.34, 155.23, 148.64, 112.26, 108.10, 25.10, 23.30.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

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